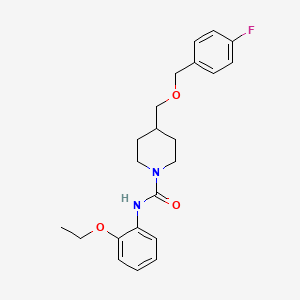
2,4-Dichlorophenyl 2-(2,5-dioxo-4-phenethylimidazolidin-1-yl)ethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichlorophenyl 2-(2,5-dioxo-4-phenethylimidazolidin-1-yl)ethanesulfonate is a complex organic compound known for its versatile applications in scientific research. This compound features a dichlorophenyl group, an imidazolidinone ring, and an ethanesulfonate moiety, making it a valuable molecule in various fields, including pharmaceuticals and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichlorophenyl 2-(2,5-dioxo-4-phenethylimidazolidin-1-yl)ethanesulfonate typically involves multiple steps:
Formation of the Imidazolidinone Ring: The initial step involves the reaction of phenethylamine with a suitable diketone to form the imidazolidinone ring. This reaction is usually carried out under acidic conditions to facilitate ring closure.
Attachment of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a nucleophilic substitution reaction, where the imidazolidinone intermediate reacts with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine.
Sulfonation: The final step involves the sulfonation of the intermediate product with ethanesulfonyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, leading to consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dichlorophenyl 2-(2,5-dioxo-4-phenethylimidazolidin-1-yl)ethanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the reduction of the imidazolidinone ring to an imidazolidine.
Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Imidazolidine derivatives.
Substitution: Amino or thiol-substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
2,4-Dichlorophenyl 2-(2,5-dioxo-4-phenethylimidazolidin-1-yl)ethanesulfonate is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is used in biochemical assays to study enzyme interactions and protein binding.
Industry: The compound is employed in the synthesis of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 2,4-Dichlorophenyl 2-(2,5-dioxo-4-phenethylimidazolidin-1-yl)ethanesulfonate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The dichlorophenyl group enhances binding affinity, while the imidazolidinone ring provides structural stability. The sulfonate group increases the compound’s solubility, facilitating its interaction with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-Dichlorophenyl 2-(2,5-dioxo-4-methylimidazolidin-1-yl)ethanesulfonate
- 2,4-Dichlorophenyl 2-(2,5-dioxo-4-ethylimidazolidin-1-yl)ethanesulfonate
- 2,4-Dichlorophenyl 2-(2,5-dioxo-4-phenylimidazolidin-1-yl)ethanesulfonate
Uniqueness
Compared to similar compounds, 2,4-Dichlorophenyl 2-(2,5-dioxo-4-phenethylimidazolidin-1-yl)ethanesulfonate stands out due to its phenethyl group, which enhances its lipophilicity and potential for crossing biological membranes. This unique feature makes it particularly valuable in medicinal chemistry for developing compounds with improved bioavailability.
Propiedades
IUPAC Name |
(2,4-dichlorophenyl) 2-[2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]ethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N2O5S/c20-14-7-9-17(15(21)12-14)28-29(26,27)11-10-23-18(24)16(22-19(23)25)8-6-13-4-2-1-3-5-13/h1-5,7,9,12,16H,6,8,10-11H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFNJHMYVSIWPQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2C(=O)N(C(=O)N2)CCS(=O)(=O)OC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Tert-butyl-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyridazine](/img/structure/B2492590.png)
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-fluorophenyl)oxalamide](/img/structure/B2492592.png)
![3,9-Dimethyl-1,7-bis(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2492593.png)
![N-(2,5-dimethylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2492594.png)
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2492597.png)
![N-(3,4-dimethylphenyl)-2-({1-ethyl-3-methyl-7-oxo-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2492598.png)
![2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2492601.png)

![2-({1-[(Oxan-4-yl)methyl]piperidin-3-yl}methoxy)-3-(trifluoromethyl)pyridine](/img/structure/B2492603.png)
![(Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide](/img/structure/B2492605.png)
![N-(2-fluorophenyl)-2-[3-(4-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide](/img/structure/B2492607.png)

